2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-2-15-10-6-7-11-16(15)22-18(28)13-30-21-25-24-20-23-19(29)17(26-27(20)21)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,28)(H,23,24,29) |
InChI Key |
UKRKOZIAEHGJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and triazolo-triazine precursors. The key steps in the synthesis may involve:
Formation of the triazolo-triazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with the triazolo-triazine core.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Acylation to form the final product: The final step involves acylation of the intermediate compound with 2-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-triazine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Benzyl halides, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazolo-triazine core can interact with enzymes or receptors, modulating their activity. The benzyl and sulfanyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high stability and low toxicity.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability.
Uniqueness
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE stands out due to its unique combination of the triazolo-triazine core with benzyl and sulfanyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
